N-(3-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
N-(3-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a synthetic small molecule characterized by a pyrrolo[1,2-a]pyrazine core substituted with a 3-bromophenyl group at the N-position and a 2,4-dichlorophenyl moiety at the 1-position.
Properties
IUPAC Name |
N-(3-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrCl2N3S/c21-13-3-1-4-15(11-13)24-20(27)26-10-9-25-8-2-5-18(25)19(26)16-7-6-14(22)12-17(16)23/h1-8,11-12,19H,9-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAIEYZHPMDWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=S)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrCl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s closest structural analogs share the pyrrolo[1,2-a]pyrazine backbone but differ in substituent groups, which critically influence physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Substituent and Functional Group Comparison
Key Observations:
In contrast, the 2,6-diethylphenyl and 4-pyridinyl substituents in the analog prioritize lipophilicity and π-π stacking interactions, respectively . The carbothioamide group is conserved across analogs, suggesting shared mechanisms of action (e.g., thiol-mediated redox modulation or kinase inhibition).
Biological Implications: Halogenated aryl groups (Br, Cl) are associated with improved metabolic stability and target affinity in drug design, whereas pyridinyl groups (as in the analog) may enhance solubility and CNS penetration.
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